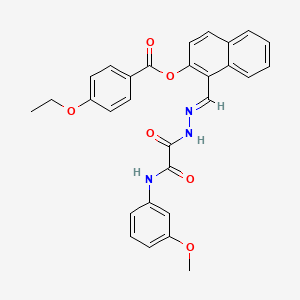
1-((2-(2-((3-Methoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)naphthalen-2-yl 4-ethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SALOR-INT L398985-1EA, also known by its chemical name 1-(2-((3-methoxyanilino)(oxo)ac)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate, is a heterocyclic organic compound with the molecular formula C29H25N3O6 and a molecular weight of 511.53 g/mol . This compound is notable for its complex structure, which includes multiple aromatic rings, ester, amide, hydrazone, and ether functional groups .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of SALOR-INT L398985-1EA typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the hydrazone intermediate: This involves the reaction of 3-methoxyaniline with an appropriate oxo compound under acidic conditions to form the hydrazone.
Coupling with 2-naphthyl 4-ethoxybenzoate: The hydrazone intermediate is then coupled with 2-naphthyl 4-ethoxybenzoate under basic conditions to form the final product.
Industrial Production Methods
Industrial production of SALOR-INT L398985-1EA follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of intermediates: Large quantities of 3-methoxyaniline and the oxo compound are reacted to form the hydrazone intermediate.
Coupling reaction: The hydrazone intermediate is then coupled with 2-naphthyl 4-ethoxybenzoate in large reactors under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
SALOR-INT L398985-1EA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogens or nitro groups in the presence of Lewis acids like aluminum chloride.
Major Products Formed
Oxidation: Formation of oxides and quinones.
Reduction: Formation of amines and alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
SALOR-INT L398985-1EA has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of SALOR-INT L398985-1EA involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to specific enzymes: Inhibiting their activity and affecting metabolic pathways.
Interact with cellular receptors: Modulating signal transduction pathways and cellular responses.
Induce oxidative stress: Leading to cell death in certain types of cancer cells.
Comparación Con Compuestos Similares
SALOR-INT L398985-1EA can be compared with other similar compounds, such as:
1-(2-((3-methoxyanilino)(oxo)ac)carbohydrazonoyl)-2-naphthyl 4-methoxybenzoate: Similar structure but with a methoxy group instead of an ethoxy group.
1-(2-((3-methoxyanilino)(oxo)ac)carbohydrazonoyl)-2-naphthyl 4-chlorobenzoate: Similar structure but with a chloro group instead of an ethoxy group.
The uniqueness of SALOR-INT L398985-1EA lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
769157-19-9 |
|---|---|
Fórmula molecular |
C29H25N3O6 |
Peso molecular |
511.5 g/mol |
Nombre IUPAC |
[1-[(E)-[[2-(3-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-ethoxybenzoate |
InChI |
InChI=1S/C29H25N3O6/c1-3-37-22-14-11-20(12-15-22)29(35)38-26-16-13-19-7-4-5-10-24(19)25(26)18-30-32-28(34)27(33)31-21-8-6-9-23(17-21)36-2/h4-18H,3H2,1-2H3,(H,31,33)(H,32,34)/b30-18+ |
Clave InChI |
NPPVVFRHJNBJJE-UXHLAJHPSA-N |
SMILES isomérico |
CCOC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)C(=O)NC4=CC(=CC=C4)OC |
SMILES canónico |
CCOC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)C(=O)NC4=CC(=CC=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(3-bromo-4-hydroxy-5-methoxyphenyl)-4-[(3-fluoro-4-methoxyphenyl)carbonyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12029668.png)
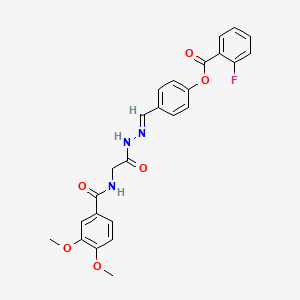
![2-[[4-(4-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-thiophen-2-ylethylideneamino]acetamide](/img/structure/B12029691.png)
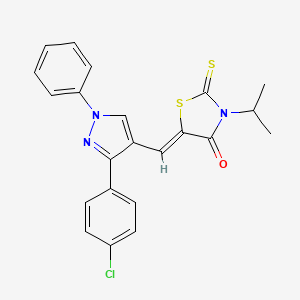
![4-{[(E)-(2-methylphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12029706.png)
![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12029708.png)
![(5E)-5-[2-(pentyloxy)benzylidene]-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12029715.png)
![1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(4-methoxy-2-methylphenyl)carbonyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12029723.png)
![Ethyl 2-(3-bromobenzylidene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12029725.png)
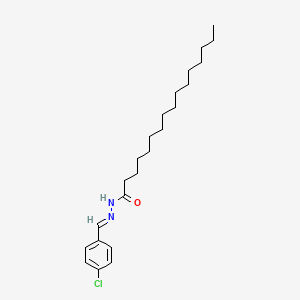
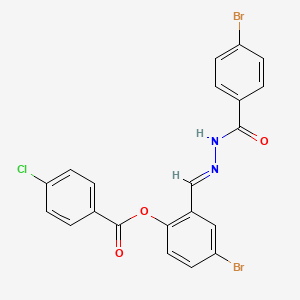

![N-(1,3-benzodioxol-5-yl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12029740.png)
![N-(2,5-dichlorophenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B12029744.png)
